5-(4-butylphenyl)-6-chloro-N-cyclopentyl-2-methylpyrimidin-4-amine
Description
5-(4-Butylphenyl)-6-chloro-N-cyclopentyl-2-methylpyrimidin-4-amine is a pyrimidine derivative characterized by a chloro substituent at position 6, a 4-butylphenyl group at position 5, a cyclopentylamine at position 4, and a methyl group at position 2. The structural features of this compound—such as the butylphenyl chain and cyclopentylamine moiety—suggest enhanced lipophilicity and conformational rigidity, which may influence its bioavailability and target interactions .
Properties
CAS No. |
917895-67-1 |
|---|---|
Molecular Formula |
C20H26ClN3 |
Molecular Weight |
343.9 g/mol |
IUPAC Name |
5-(4-butylphenyl)-6-chloro-N-cyclopentyl-2-methylpyrimidin-4-amine |
InChI |
InChI=1S/C20H26ClN3/c1-3-4-7-15-10-12-16(13-11-15)18-19(21)22-14(2)23-20(18)24-17-8-5-6-9-17/h10-13,17H,3-9H2,1-2H3,(H,22,23,24) |
InChI Key |
HUHVMGDVYOIEBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=C(N=C(N=C2Cl)C)NC3CCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-butylphenyl)-6-chloro-N-cyclopentyl-2-methylpyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Introduction of the Butylphenyl Group: The butylphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyrimidine intermediate in the presence of a palladium catalyst.
Cyclopentyl Group Addition: The cyclopentyl group can be added through a nucleophilic substitution reaction using a cyclopentylamine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-butylphenyl)-6-chloro-N-cyclopentyl-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium hydroxide, potassium carbonate, dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different nucleophilic groups replacing the chloro substituent.
Scientific Research Applications
5-(4-butylphenyl)-6-chloro-N-cyclopentyl-2-methylpyrimidin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(4-butylphenyl)-6-chloro-N-cyclopentyl-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular signaling pathways . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares key structural features, molecular weights, and substituent effects of the target compound with related pyrimidine derivatives:
Key Observations :
- Amine Substituents : Cyclopentylamine introduces steric bulk and rigidity, which may enhance receptor binding specificity compared to smaller amines (e.g., dimethyl ).
- Electron-Withdrawing Groups : Substituents like trifluoromethyl () and chloro (common in all compounds) modulate electronic effects, affecting reactivity and binding interactions .
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